1H-Benzimidazole-2-methanol
Overview
Description
1H-Benzimidazole-2-methanol is a heterocyclic organic compound with the molecular formula C8H8N2O. It is a derivative of benzimidazole, which is known for its wide range of biological activities. The compound consists of a benzimidazole ring fused with a methanol group at the second position. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
1H-Benzimidazole-2-methanol, a derivative of the benzimidazole moiety, has been found to have diverse pharmacological activities . They are also used as fungicides .
Mode of Action
Benzimidazoles, in general, are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes
Pharmacokinetics
It is known that benzimidazoles, in general, have good bioavailability
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole-2-methanol has been used in the synthesis of various compounds, including 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation
Cellular Effects
Benzimidazole derivatives have been studied for their potential anticancer activity . The presence of certain substituent groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position, has been found to influence anticancer activity .
Molecular Mechanism
Benzimidazole derivatives have been found to exhibit anticancer activity, potentially through interactions with DNA bases
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-methanol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with formic acid, followed by the reduction of the resulting benzimidazole-2-carboxylic acid to yield this compound. Another method includes the cyclization of o-nitroaniline with formaldehyde under acidic conditions, followed by reduction.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation of benzimidazole-2-carboxylic acid derivatives. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature, using catalysts such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form benzimidazole-2-carboxylic acid.
Reduction: The compound can be reduced to form benzimidazole-2-methylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Benzimidazole-2-carboxylic acid.
Reduction: Benzimidazole-2-methylamine.
Substitution: Various substituted benzimidazole derivatives, depending on the substituent introduced.
Scientific Research Applications
1H-Benzimidazole-2-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Benzimidazole-2-methanol can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which lacks the methanol group.
2-Aminobenzimidazole: A derivative with an amino group at the second position.
2-Methylbenzimidazole: A derivative with a methyl group at the second position.
Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable building block for the synthesis of complex molecules and a promising candidate for the development of new therapeutic agents.
Properties
IUPAC Name |
1H-benzimidazol-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJLTMBBAVVMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197552 | |
Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4856-97-7 | |
Record name | 1H-Benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4856-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4856-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzimidazole-2-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ34H8DY7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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